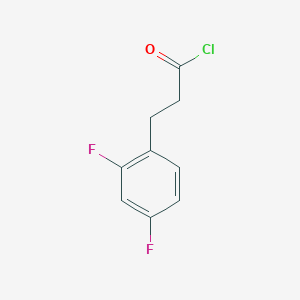

3-(2,4-Difluorophenyl)propanoyl chloride

Vue d'ensemble

Description

3-(2,4-Difluorophenyl)propanoyl chloride, also known as 3-DFPPC, is an organochloride compound that is commonly used in scientific research and laboratory experiments. It is a colorless liquid with a boiling point of 144.7 °C and a melting point of -49.4 °C. 3-DFPPC is a versatile compound, as it can be used for both organic and inorganic syntheses, as well as for a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

3-(2,4-Difluorophenyl)propanoyl chloride is used in a variety of scientific research applications, most notably in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of inorganic compounds, such as metal complexes. Additionally, 3-(2,4-Difluorophenyl)propanoyl chloride can be used in the study of enzyme kinetics, as it is a potent inhibitor of many enzymes, including cytochrome P450 and lipoxygenases.

Mécanisme D'action

3-(2,4-Difluorophenyl)propanoyl chloride is an organochloride compound, meaning it contains both carbon and chlorine atoms. The chlorine atoms in 3-(2,4-Difluorophenyl)propanoyl chloride are highly reactive and can form covalent bonds with other molecules, such as enzymes. This covalent bonding results in the inhibition of the enzyme, preventing it from catalyzing its normal reaction.

Biochemical and Physiological Effects

Due to its ability to inhibit enzymes, 3-(2,4-Difluorophenyl)propanoyl chloride has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth, and decrease the production of reactive oxygen species. Additionally, 3-(2,4-Difluorophenyl)propanoyl chloride has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-(2,4-Difluorophenyl)propanoyl chloride in laboratory experiments provides a number of advantages. It is easy to synthesize, which makes it cost-effective and readily available. Additionally, 3-(2,4-Difluorophenyl)propanoyl chloride is highly soluble in organic solvents, making it easy to store and use. However, there are also some limitations to its use. 3-(2,4-Difluorophenyl)propanoyl chloride is highly toxic and must be handled with care. Additionally, it can react with other compounds and should be stored in a dry, airtight container.

Orientations Futures

The potential future directions for 3-(2,4-Difluorophenyl)propanoyl chloride are numerous. In addition to its use in the synthesis of pharmaceuticals and other organic compounds, 3-(2,4-Difluorophenyl)propanoyl chloride could be used to study the effects of enzyme inhibition on disease states and to develop new therapeutic agents. Additionally, 3-(2,4-Difluorophenyl)propanoyl chloride could be used to study the effects of environmental pollutants on human health and to develop new methods of environmental remediation. Finally, 3-(2,4-Difluorophenyl)propanoyl chloride could be used to study the effects of chemical exposure on the human body and to develop new methods of toxicity testing.

Propriétés

IUPAC Name |

3-(2,4-difluorophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)5-8(6)12/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZVMXQBSBTNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenyl)propanoyl chloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)